
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a pyrazole derivative with a furan ring attached. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, furan and pyrazole derivatives are known to undergo a variety of chemical reactions. For instance, polysubstituted furans were prepared from various sulfur ylides and alkyl acetylenic carboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Scientific Research Applications
Synthesis and Reactivity
The synthesis and reactivity of compounds related to N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involve the creation of novel heterocyclic compounds through various synthetic pathways. Such compounds include ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and derivatives obtained from corresponding acid derivatives, showcasing intramolecular cyclization and proposed mechanisms based on experimental and computational findings (Ergun et al., 2014). Another study demonstrated the condensation of 3-amino-4-cyanofurazan with malononitrile and ethyl cyanoacetate, forming enaminonitriles for the synthesis of pyrazoles and annulated derivatives, emphasizing the versatility of such chemical frameworks in generating complex heterocyclic structures (Strizhenko et al., 2020).
Antimicrobial and Anticancer Activities
Research into the biological activities of related compounds has shown significant potential, particularly in antimicrobial and anticancer applications. A study highlighted the synthesis of pyridine, thioamide, thiazole, and pyrano[2,3-d]thiazole derivatives starting from 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one, showing high cytotoxicity against the MCF-7 cell line, indicating their potential as anticancer agents (Zaki et al., 2018). Another research focused on the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine, expanding the scope of furan-containing compounds in medicinal chemistry (El-Essawy & Rady, 2011).
Analytical and Spectral Studies
Analytical and spectral studies on compounds with furan rings have provided insights into their structural and electronic properties. For instance, the synthesis and characterization of Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate and its transition metal complexes revealed the chelating properties of furan ring-containing organic ligands, alongside their antimicrobial activity, showcasing the potential of these compounds in bioactive material science (Patel, 2020).
properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-11-15(12(2)20(3)19-11)16(22)17-5-6-21-9-14(8-18-21)13-4-7-23-10-13/h4,7-10H,5-6H2,1-3H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSUHSHDAJEHLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

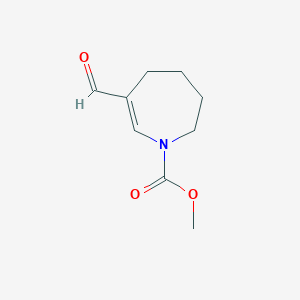
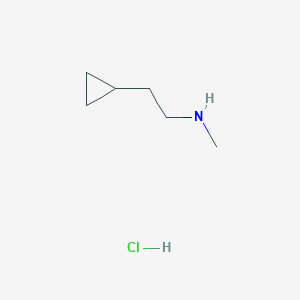

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2826719.png)
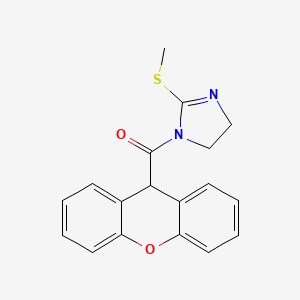
![2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2826723.png)
![1-Oxaspiro[4.4]non-2-en-4-one](/img/structure/B2826725.png)
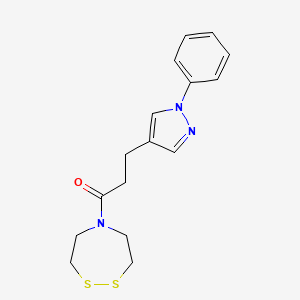
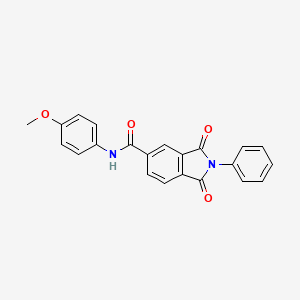
![N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2826730.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2826734.png)
![2-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2826735.png)
![6-Amino-4-[(2,4-dichlorophenoxy)methyl]-2-oxo-1-phenyl-1,2-dihydro-5-pyrimidinecarbonitrile](/img/structure/B2826739.png)